- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

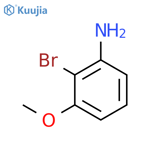

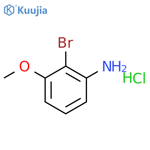

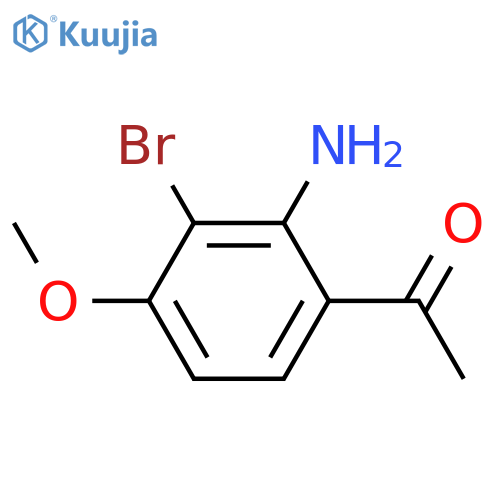

Cas no 923289-30-9 (1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone)

923289-30-9 structure

商品名:1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

- 1-(2-amino-3-bromo-4-methoxy-phenyl)-ethanone

- Ethanone,1-(2-amino-3-bromo-4-methoxyphenyl)-

- 1-(2-amino-3-bromo-4-methoxyphenyl)-Ethanone

- Ethanone, 1-(2-amino-3-bromo-4-methoxyphenyl)-

- 5597AC

- FCH1402916

- AX8236600

- ST24037051

- 289E309

- 1-(2-amino-3-bromo-4-methoxyphenyl)ethan-1-one

- 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (ACI)

- AKOS016004724

- MFCD11113360

- DS-17717

- CS-0155151

- DTXSID90654854

- 923289-30-9

- YLB28930

- SCHEMBL4215150

- EN300-7364820

- SY103246

- 2 inverted exclamation mark -Amino-3 inverted exclamation mark -bromo-4 inverted exclamation mark -methoxyacetophenone

- DB-079286

-

- MDL: MFCD11113360

- インチ: 1S/C9H10BrNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3

- InChIKey: IWIPLJLNRFDOQO-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C(N)=C(Br)C(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 242.989

- どういたいしつりょう: 242.989

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 52.3

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK902-200mg |

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |

923289-30-9 | 95+% | 200mg |

183.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK902-250mg |

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |

923289-30-9 | 95+% | 250mg |

547CNY | 2021-05-08 | |

| Enamine | EN300-7364820-0.5g |

1-(2-amino-3-bromo-4-methoxyphenyl)ethan-1-one |

923289-30-9 | 0.5g |

$1084.0 | 2023-06-04 | ||

| Enamine | EN300-7364820-10.0g |

1-(2-amino-3-bromo-4-methoxyphenyl)ethan-1-one |

923289-30-9 | 10g |

$4852.0 | 2023-06-04 | ||

| Enamine | EN300-7364820-2.5g |

1-(2-amino-3-bromo-4-methoxyphenyl)ethan-1-one |

923289-30-9 | 2.5g |

$2211.0 | 2023-06-04 | ||

| Fluorochem | 228264-250mg |

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |

923289-30-9 | 95% | 250mg |

£45.00 | 2022-02-28 | |

| Ambeed | A129086-1g |

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |

923289-30-9 | 98% | 1g |

$21.0 | 2024-05-28 | |

| 1PlusChem | 1P006KWH-5g |

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |

923289-30-9 | 95% | 5g |

$118.00 | 2024-04-20 | |

| Ambeed | A129086-250mg |

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |

923289-30-9 | 98% | 250mg |

$6.0 | 2024-05-28 | |

| Ambeed | A129086-100mg |

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |

923289-30-9 | 95% | 100mg |

$17.0 | 2023-09-01 |

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C

1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Xylene ; 0 °C; 20 min, 0 - 10 °C; 30 min, 0 °C

1.2 0 °C; 30 min, 0 °C

1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, 0 °C; 12 h, 70 °C; 70 °C → rt

1.4 Reagents: Water Solvents: Dichloromethane ; cooled; 6 h, reflux; reflux → rt; 12 h, rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 3, 0 °C

1.2 0 °C; 30 min, 0 °C

1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, 0 °C; 12 h, 70 °C; 70 °C → rt

1.4 Reagents: Water Solvents: Dichloromethane ; cooled; 6 h, reflux; reflux → rt; 12 h, rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 3, 0 °C

リファレンス

- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

リファレンス

- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Chlorobenzene ; rt; 30 °C; 10 min; 0 - 5 °C

1.2 Catalysts: Boron trichloride ; < 5 °C; 20 min, rt; 16 h, rt → 100 °C

1.2 Catalysts: Boron trichloride ; < 5 °C; 20 min, rt; 16 h, rt → 100 °C

リファレンス

- Preparation of crystalline forms of a tripeptide containing a hydroxyproline ether of a substituted 2-thiazolylquinoline, a potent HCV inhibitor, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Toluene ; 1 h, 0 - 5 °C; 10 min, 0 °C

1.2 1 h, 0 °C

1.3 Reagents: Aluminum chloride ; 0 °C; 16 h, 50 °C; 50 °C → 0 °C

1.4 Solvents: 1-Propanol , Water ; 10 min, 0 °C; 30 min, 0 °C; 3 h, 0 °C → 50 °C

1.2 1 h, 0 °C

1.3 Reagents: Aluminum chloride ; 0 °C; 16 h, 50 °C; 50 °C → 0 °C

1.4 Solvents: 1-Propanol , Water ; 10 min, 0 °C; 30 min, 0 °C; 3 h, 0 °C → 50 °C

リファレンス

- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Boron trichloride Solvents: Fluorobenzene ; 15 min, 0 - 5 °C; 0.5 h, 5 °C → 22 °C; 1 h, 20 - 22 °C

1.2 20 min; 1 h, 20 - 22 °C

1.3 Reagents: Aluminum chloride Solvents: Fluorobenzene ; 1 h, 22 °C; 3.5 h, 75 - 77 °C

1.4 Reagents: Water ; 20 min, < 25 °C; 2 h, 50 °C

1.2 20 min; 1 h, 20 - 22 °C

1.3 Reagents: Aluminum chloride Solvents: Fluorobenzene ; 1 h, 22 °C; 3.5 h, 75 - 77 °C

1.4 Reagents: Water ; 20 min, < 25 °C; 2 h, 50 °C

リファレンス

- Practical large-scale synthesis of the hepatitis C virus protease inhibitor BI 201335, Asian Journal of Organic Chemistry, 2012, 1(1), 80-89

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Toluene ; 1 h, 0 - 5 °C; 10 min, 0 °C

1.2 1 h, 0 °C

1.3 Catalysts: Aluminum chloride ; 0 °C; 16 h, 50 °C; 50 °C → 0 °C

1.4 Reagents: Isopropanol ; 10 min, 0 °C

1.5 Reagents: Water ; 30 min, 0 °C; 3 h, 0 °C → 50 °C; 50 °C → 0 °C

1.2 1 h, 0 °C

1.3 Catalysts: Aluminum chloride ; 0 °C; 16 h, 50 °C; 50 °C → 0 °C

1.4 Reagents: Isopropanol ; 10 min, 0 °C

1.5 Reagents: Water ; 30 min, 0 °C; 3 h, 0 °C → 50 °C; 50 °C → 0 °C

リファレンス

- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone Raw materials

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone Preparation Products

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone 関連文献

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

923289-30-9 (1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone) 関連製品

- 2228767-13-1(4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine)

- 2680894-19-1(benzyl N-2-(3-chloropyridin-2-yl)-2-oxoethylcarbamate)

- 1797017-53-8(3-{2-3-(cyclohexanesulfonyl)azetidin-1-yl-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one)

- 190321-53-0(Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate)

- 1057246-78-2((1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1337366-94-5(3-{3-chloro-5-(trifluoromethyl)phenylmethyl}pyrrolidine)

- 2377033-17-3(Potassium 2-carbamoylacetate)

- 2306276-13-9(7-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride)

- 2228871-14-3(3-(2-methylcyclopropyl)methylpiperidine)

- 2171807-76-2(2-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3-thiazol-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:923289-30-9)1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

清らかである:99%/99%

はかる:10g/25g

価格 ($):185.0/462.0